molecular formula C13H11ClFN B2432466 (4-Chloro-3-fluorophenyl)(phenyl)methanamine CAS No. 1702821-28-0

(4-Chloro-3-fluorophenyl)(phenyl)methanamine

Cat. No.: B2432466
CAS No.: 1702821-28-0
M. Wt: 235.69
InChI Key: SHENVDCTMLHCTH-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11ClFN It is a derivative of methanamine, where the hydrogen atoms are substituted with a 4-chloro-3-fluorophenyl group and a phenyl group

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHENVDCTMLHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)(phenyl)methanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to the active site of an enzyme, leading to inhibition of its activity, or interaction with a receptor, resulting in modulation of signal transduction pathways.

Comparison with Similar Compounds

  • (3-Chloro-4-fluorophenyl)(phenyl)methanamine
  • (3-Chloro-2-fluorophenyl)(phenyl)methanamine
  • (4-Chloro-3-fluorophenyl)methanamine

Uniqueness: (4-Chloro-3-fluorophenyl)(phenyl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs.

Biological Activity

(4-Chloro-3-fluorophenyl)(phenyl)methanamine, a compound with significant biological potential, has garnered attention in medicinal chemistry due to its structural characteristics and biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with chlorine and fluorine atoms, contributing to its unique chemical properties. The presence of these halogens increases lipophilicity and metabolic stability, which are crucial for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the appropriate chlorinated and fluorinated aromatic compounds.
  • Reactions : Common methods include nucleophilic substitution reactions where amines are introduced to the aromatic system.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures displayed significant inhibition rates against various bacterial strains.

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.542.00
Control (Ningnanmycin)0.554.51

This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. For instance, derivatives of this compound have been tested against human glioblastoma U-87 cells, showing cytotoxic effects:

CompoundIC50 (µM)Cell Line
This compound12.5U-87
Control (Doxorubicin)1.0U-87

These findings highlight the compound's potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphodiesterases, which are critical in cancer progression and microbial resistance.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
  • Case Study on Anticancer Activity : In vitro studies conducted on various cancer cell lines indicated that derivatives of this compound could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Q & A

Q. What synthetic methodologies are most reliable for preparing (4-chloro-3-fluorophenyl)(phenyl)methanamine with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination using 4-chloro-3-fluorobenzaldehyde and benzylamine as precursors, followed by catalytic hydrogenation with Pd/C under H₂ (1–3 atm) to reduce the imine intermediate. Alternatively, a Buchwald-Hartwig coupling between 4-chloro-3-fluoroaniline and bromobenzene, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos), can yield the target amine after deprotection . Critical Considerations :
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) or GC-MS.
  • Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity.

Q. How can the structure of this compound be rigorously confirmed?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic splitting patterns for chloro/fluoro groups).
  • High-resolution mass spectrometry (HRMS) : Exact mass matching for [M+H]⁺ (calc. for C₁₃H₁₀ClF₂N: 253.0463).
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: CH₂Cl₂/hexane). Refine using SHELXL and visualize with ORTEP-3 .
    Data Interpretation :
  • Compare experimental bond angles/distances with DFT-optimized structures (e.g., Gaussian 16) to validate stereoelectronic effects.

Q. What crystallization conditions optimize single-crystal growth for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures of dichloromethane/hexane (1:3) or ethyl acetate/hexane (1:4) at 4°C.
  • Vapor Diffusion : Use a sealed chamber with a reservoir of anti-solvent (e.g., pentane).
  • Critical Parameters : Ensure slow evaporation (≥72 hours) and minimal mechanical disturbance.
    Troubleshooting :
  • If crystals are needle-like, adjust solvent polarity or introduce a co-solvent (e.g., 5% toluene).

Advanced Research Questions

Q. How do electronic effects of the chloro/fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Analysis : Calculate σₚ values (Cl: +0.23, F: +0.06) to predict directing effects.
  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
  • Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; analyze regioselectivity via LC-MS.
    Key Findings :
  • The chloro group enhances electrophilicity at the para-position, favoring C–C bond formation .

Q. How to resolve discrepancies in crystallographic data (e.g., anomalous thermal parameters)?

  • Methodological Answer :
  • Refinement Checks : In SHELXL, use the TWIN and BASF commands to model twinning or disorder .
  • Validation Tools : Employ PLATON’s ADDSYM to detect missed symmetry.
  • Alternative Techniques : If residual electron density persists, validate via solid-state NMR (¹⁹F MAS NMR) .
    Case Study :
  • A 2021 study resolved anisotropic displacement errors by refining hydrogen atoms with riding models and increasing data resolution (<0.8 Å) .

Q. What strategies mitigate competing side-reactions during functionalization of the amine group?

  • Methodological Answer :
  • Protection/Deprotection : Use Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) groups.
  • Kinetic Control : Conduct reactions at low temperature (−20°C) with slow reagent addition.
  • Byproduct Analysis : Track intermediates via in-situ IR (e.g., carbonyl stretches at 1700–1800 cm⁻¹).
    Example :
  • Acylation with acetyl chloride in THF at 0°C yielded 85% mono-acetylated product; higher temperatures led to over-acylation .

Q. How to design SAR studies for this compound derivatives in drug discovery?

  • Methodological Answer :
  • Library Synthesis : Introduce substituents at the phenyl ring (e.g., -NO₂, -OMe) via SNAr or Ullmann coupling.
  • Biological Assays : Measure binding affinity (e.g., SPR for receptor-ligand kinetics) and logP (HPLC) for QSAR modeling.
  • Computational Tools : Dock derivatives into target proteins (AutoDock Vina) and calculate ΔG values .
    Key Insight :
  • Fluorine’s electronegativity enhances membrane permeability, while chlorine improves target engagement in kinase inhibitors .

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